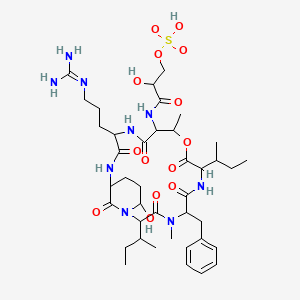
Cyanopeptolin S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanopeptolin S is a cyclodepsipeptide.
科学的研究の応用
Biological Activities
Protease Inhibition
Cyanopeptolin S exhibits potent inhibitory activity against serine proteases, particularly trypsin and chymotrypsin. The IC50 values for trypsin inhibition are reported to be as low as 0.2 µg/ml . This characteristic makes this compound a candidate for drug development aimed at metabolic disorders and diseases where protease activity is implicated.
Anticancer Potential
Recent studies have indicated that Cyanopeptolins, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from Nostoc edaphicum demonstrated significant activity against HeLa cells (human cervical cancer) . The structural diversity among cyanopeptolins suggests that modifications could enhance their anticancer efficacy.
Antimicrobial Activity
While not extensively documented for this compound specifically, many cyanopeptolins are known to exhibit antimicrobial properties. This potential could be explored further in the context of developing new antibiotics or antimicrobial agents .
Case Studies
-
Inhibition of Serine Proteases
A study demonstrated that this compound inhibited trypsin with an IC50 value of ≤ 0.2 µg/ml, showcasing its effectiveness as a protease inhibitor . This property is crucial for applications in drug discovery targeting metabolic disorders. -
Cytotoxicity Against Cancer Cells
In vitro assays revealed that Cyanopeptolins isolated from Nostoc edaphicum showed cytotoxic effects on HeLa cells, indicating their potential use in cancer therapies . The specific mechanisms of action remain an area for further research. -
Toxicological Effects on Aquatic Organisms
Research assessing the toxicity of cyanopeptolins on organisms like Caenorhabditis elegans highlighted the environmental implications of these compounds, particularly during cyanobacterial blooms . Understanding these effects is critical for evaluating the safety and ecological impact of using cyanopeptolins in various applications.
Comparative Analysis of Cyanopeptolins
The following table summarizes key biological activities associated with different cyanopeptolins:
| Cyanopeptolin Variant | Source Organism | Protease Inhibition (IC50) | Cytotoxicity (Cell Line) | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | Microcystis sp. | ≤ 0.2 µg/ml | HeLa (significant) | Not extensively studied |
| CP962 | Nostoc edaphicum | 0.24–0.26 µM | MCF-7 (non-cytotoxic) | Not reported |
| CP985 | Nostoc edaphicum | 3.1–3.8 µM | MCF-7 (non-cytotoxic) | Not reported |
化学反応の分析
Enzymatic Inhibition
Cyanopeptolin S exhibits potent inhibitory activity against serine proteases, particularly trypsin. Key findings include:
-
Trypsin Inhibition : The compound inhibits trypsin with an IC₅₀ ≤ 0.2 µg ml⁻¹ (≈0.24 µM) . This activity is attributed to the presence of l-arginine in position 2 of the peptide sequence, which interacts with the catalytic site of trypsin .
-
Chymotrypsin Inhibition : Mild activity against chymotrypsin (IC₅₀ ~3.1–3.8 µM) is observed, likely due to steric hindrance from the sulfated glyceric acid side chain .
-
Specificity : No significant inhibition of thrombin, elastase, or protein phosphatase 1 has been reported .
Table 1: Enzyme Inhibition Profiles of this compound and Related Analogues
| Enzyme | IC₅₀ (µM) | Structural Determinants | Reference |
|---|---|---|---|
| Trypsin | ≤0.24 | l-arginine at position 2 | |
| Chymotrypsin | 3.1–3.8 | Sulfated glyceric acid side chain |
Photochemical Degradation
This compound undergoes indirect photodegradation in aquatic environments, primarily through reactions with singlet oxygen (¹O₂):
-
Reaction Kinetics : Second-order rate constants (kᵣₓₙ,₁O₂) for cyanopeptolins with tyrosine or arginine residues range from 8.4 × 10⁷ to 1.4 × 10⁸ M⁻¹s⁻¹ .
-
pH Dependence : Degradation is accelerated at alkaline pH (e.g., pH 9–11.6) due to deprotonation of phenolic groups in tyrosine-containing analogues, increasing ¹O₂ reactivity . For this compound (arginine-containing), this effect is less pronounced.
-
Environmental Half-Life : Estimated half-lives range from hours to days under natural sunlight, depending on pH and ¹O₂ concentrations .
Structural Reactivity
The unique sulfate group and cyclic depsipeptide backbone influence its chemical behavior:
Synthetic and Biosynthetic Insights
-
Biosynthesis : Produced via nonribosomal peptide synthetases (NRPS), with vertical gene transfer observed in Microcystis and Planktothrix species .
-
Structural Variants : Over 90 cyanopeptolin analogues exist, differing in residues at positions 2 (Arg, Tyr, Phe) and side chains (sulfated vs. non-sulfated) . this compound is distinguished by its sulfated d-glyceric acid moiety .
特性
分子式 |
C40H63N9O14S |
|---|---|
分子量 |
926 g/mol |
IUPAC名 |
[3-[[5-benzyl-2,8-di(butan-2-yl)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C40H63N9O14S/c1-7-21(3)30-39(58)63-23(5)31(47-35(54)28(50)20-62-64(59,60)61)36(55)44-25(15-12-18-43-40(41)42)33(52)45-26-16-17-29(51)49(37(26)56)32(22(4)8-2)38(57)48(6)27(34(53)46-30)19-24-13-10-9-11-14-24/h9-11,13-14,21-23,25-32,50-51H,7-8,12,15-20H2,1-6H3,(H,44,55)(H,45,52)(H,46,53)(H,47,54)(H4,41,42,43)(H,59,60,61) |
InChIキー |
LQLBUPVHKUILGJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |
正規SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |
同義語 |
cyanopeptolin S |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















